![molecular formula C8H8N2O4 B12900652 [3,3'-Bipyrrolidine]-2,2',5,5'-tetrone CAS No. 6536-86-3](/img/structure/B12900652.png)
[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone is an organic compound characterized by its unique structure consisting of two pyrrolidine rings connected by a central carbon-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone typically involves the reaction of pyrrolidine derivatives under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of a strong base or acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Analyse Des Réactions Chimiques
Types of Reactions
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone derivatives are explored for their therapeutic potential. Research includes their use as enzyme inhibitors, receptor modulators, and potential drug candidates for various diseases.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. Pathways involved in its action include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyrrolidine: A related compound with similar structural features but different reactivity and applications.
2,2’-Bipyridine: Another structurally related compound used extensively in coordination chemistry and catalysis.
Uniqueness
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone stands out due to its unique tetrone structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
6536-86-3 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h3-4H,1-2H2,(H,9,11,13)(H,10,12,14) |
Clé InChI |
VLAMXEZNXPFVMA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC1=O)C2CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


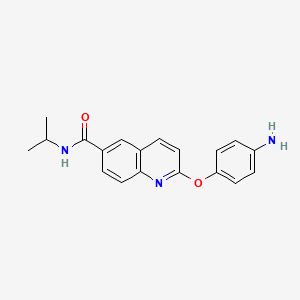

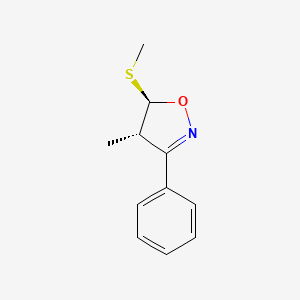


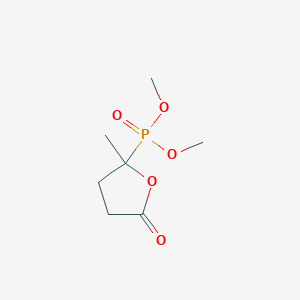

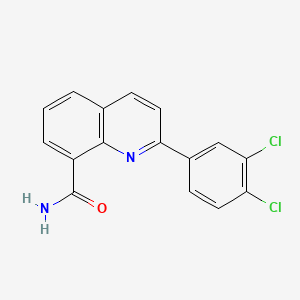

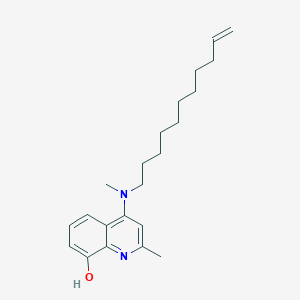
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)


